molecular formula C10H11BrO B1375595 3-(3-Bromophenyl)-3-methyloxetane CAS No. 1123172-43-9

3-(3-Bromophenyl)-3-methyloxetane

Cat. No. B1375595
M. Wt: 227.1 g/mol
InChI Key: BYQATFJUFANHBN-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “3-(3-Bromophenyl)-3-methyloxetane” belong to a class of organic compounds known as aromatic ethers . These are aromatic compounds containing an ether group - an oxygen atom connected to two alkyl or aryl groups - substituted with a bromophenyl group .


Molecular Structure Analysis

The molecular structure of similar compounds is typically analyzed using techniques like X-ray crystallography . Density Functional Theory (DFT) studies are also common for understanding the electronic structure .


Chemical Reactions Analysis

The chemical reactions of similar compounds can involve various transformations, such as C-C bond formation via Suzuki cross-coupling or borylation via the Miyaura reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(3-Bromophenyl)-3-methyloxetane” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .

Scientific Research Applications

Synthesis and Polymerization

  • Oxetane derivatives, including those related to 3-(3-Bromophenyl)-3-methyloxetane, have been used to synthesize cross-linked polyoxetane resins with a pendant bromide at the spacer end. These resins are soluble and elastic, demonstrating the versatility of oxetane derivatives in polymer chemistry (Motoi et al., 1988).

Copolymerization and Material Properties

  • Azidomethyl-substituted oxetanes, closely related to 3-(3-Bromophenyl)-3-methyloxetane, were synthesized and copolymerized, leading to the investigation of their amorphous-crystalline and domain structures. This study illustrates the potential of oxetane derivatives in creating materials with specific physical properties (Mukhametshin et al., 2017).

Chemical Modification for Functional Polymers

  • Polyoxetanes with ω-brom-2-oxaalkyl side chains were chemically modified to introduce various functional groups, demonstrating the utility of oxetane derivatives like 3-(3-Bromophenyl)-3-methyloxetane in the preparation of chemically diverse polyethers. This process is vital for creating polymers with specific, desired characteristics (Motoi et al., 1989).

Applications in Antimicrobial Agents

  • Derivatives of 3-(3-Bromophenyl)-3-methyloxetane have been explored in the context of antimicrobial agents. For instance, compounds with structural similarities have shown promising antifungal effects against yeasts and molds, suggesting potential biomedical applications for 3-(3-Bromophenyl)-3-methyloxetane derivatives (Buchta et al., 2004).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures, including using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future research directions would depend on the specific properties and potential applications of “3-(3-Bromophenyl)-3-methyloxetane”. For similar compounds, research areas can include medicinal chemistry, natural product synthesis, and development of new synthetic methods .

properties

IUPAC Name

3-(3-bromophenyl)-3-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-10(6-12-7-10)8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQATFJUFANHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-3-methyloxetane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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